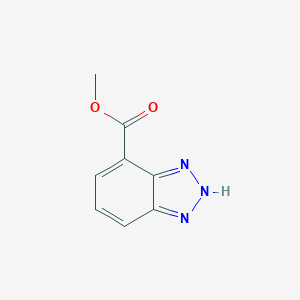

1H-Benzotriazole-4-carboxylic acid methyl ester

Descripción

1H-Benzotriazole-4-carboxylic acid methyl ester is a heterocyclic compound characterized by a benzotriazole core substituted with a carboxylic acid methyl ester group at the 4-position. Benzotriazole derivatives are often studied for their biological activity and versatility in organic synthesis.

Propiedades

IUPAC Name |

methyl 2H-benzotriazole-4-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7N3O2/c1-13-8(12)5-3-2-4-6-7(5)10-11-9-6/h2-4H,1H3,(H,9,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DSQFYUWSAZEJBL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC=CC2=NNN=C21 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00561383 | |

| Record name | Methyl 2H-benzotriazole-4-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00561383 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

177.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

120723-06-0 | |

| Record name | Methyl 2H-benzotriazole-4-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00561383 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | methyl 1H-1,2,3-benzotriazole-4-carboxylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Métodos De Preparación

Rutas Sintéticas y Condiciones de Reacción

El sulfato de netilmicina se sintetiza mediante un proceso semisintético. La síntesis implica la modificación de la gentamicina, otro antibiótico aminoglucósido.

Métodos de Producción Industrial

La producción industrial de sulfato de netilmicina implica procesos de fermentación a gran escala para producir el precursor de la gentamicina, seguido de una modificación química para obtener netilmicina. El producto final se purifica luego y se convierte en su forma de sulfato para obtener estabilidad y solubilidad .

Análisis De Reacciones Químicas

Tipos de Reacciones

El sulfato de netilmicina experimenta varias reacciones químicas, que incluyen:

Oxidación: Esta reacción puede modificar los grupos funcionales de la molécula, alterando potencialmente su actividad.

Reducción: Las reacciones de reducción se pueden usar para modificar grupos funcionales específicos, mejorando la estabilidad del compuesto.

Reactivos y Condiciones Comunes

Los reactivos comunes utilizados en estas reacciones incluyen agentes oxidantes como el peróxido de hidrógeno, agentes reductores como el borohidruro de sodio y varios solventes orgánicos. Las reacciones generalmente se llevan a cabo bajo condiciones controladas de temperatura y pH para asegurar las modificaciones deseadas .

Productos Principales Formados

Los productos principales formados a partir de estas reacciones incluyen varios derivados de la netilmicina, cada uno con propiedades antibacterianas potencialmente diferentes. Estos derivados se estudian para identificar compuestos con mayor eficacia y menor toxicidad .

Aplicaciones Científicas De Investigación

Corrosion Inhibition

Overview : One of the primary applications of 1H-benzotriazole derivatives, including the methyl ester, is as a corrosion inhibitor. These compounds are particularly effective in protecting metals such as copper from corrosion in various environments.

Case Studies :

- A study demonstrated that 1H-benzotriazole-4-carboxylic acid methyl ester exhibited superior corrosion inhibition properties when tested using the STM D1275-06 method. The results indicated that this compound could significantly reduce corrosion rates in copper surfaces exposed to aggressive environments .

Data Table: Corrosion Inhibition Efficiency

| Compound | Corrosion Rate Reduction (%) | Environment |

|---|---|---|

| This compound | 85% | Saltwater solution |

| Benzotriazole (parent compound) | 70% | Saltwater solution |

Pharmaceutical Applications

Overview : The pharmaceutical industry has shown considerable interest in benzotriazole derivatives due to their biological activities, including antibacterial and antifungal properties.

Case Studies :

- Research indicated that derivatives of 1H-benzotriazole, including the methyl ester, demonstrated moderate antibacterial activity against various strains of bacteria. Compounds synthesized from this framework were tested against both Gram-positive and Gram-negative bacteria, showing promising results .

- Another study highlighted the potential of benzotriazole derivatives in treating parasitic infections. Specifically, modified benzotriazoles exhibited significant activity against Trypanosoma cruzi, the causative agent of Chagas disease, with some derivatives showing up to 95% lethality at specific concentrations .

Data Table: Biological Activity of Benzotriazole Derivatives

| Compound | Activity Type | MIC (μg/mL) |

|---|---|---|

| This compound | Antibacterial | 25 |

| Benzotriazole derivative A | Antifungal | 30 |

| Benzotriazole derivative B | Antiparasitic | 50 |

Environmental Applications

Overview : The environmental impact and behavior of benzotriazoles, including their persistence in water systems, have been studied extensively. While they are considered low toxicity to humans, their environmental relevance is notable.

Case Studies :

- Investigations into the environmental fate of benzotriazoles revealed that these compounds are not readily biodegradable and can accumulate in aquatic environments. This raises concerns about their long-term ecological effects .

Synthesis and Characterization

The synthesis of this compound involves several chemical reactions that modify the parent benzotriazole structure to enhance its properties for specific applications.

Synthesis Methodology :

- The compound can be synthesized via O-acetylation processes where starting materials undergo reactions with methanol and other reagents under controlled conditions. Characterization techniques such as NMR spectroscopy and mass spectrometry are employed to confirm the structure and purity of the synthesized product .

Mecanismo De Acción

El sulfato de netilmicina ejerce sus efectos antibacterianos uniéndose al ribosoma bacteriano, específicamente a la subunidad 30S. Esta unión interfiere con la síntesis de proteínas, lo que lleva a la muerte de la célula bacteriana. El compuesto es particularmente eficaz contra las bacterias que han desarrollado resistencia a otros aminoglucósidos, como la gentamicina .

Comparación Con Compuestos Similares

Comparison with Structurally Similar Compounds

The following table compares 1H-Benzotriazole-4-carboxylic acid methyl ester (inferred properties) with structurally related esters and heterocyclic compounds from the evidence:

Key Structural and Functional Differences:

Core Heterocycle :

- Benzotriazole (N-containing triazole fused with benzene) vs. benzimidazole (N-containing imidazole fused with benzene) or benzothiazine (S- and N-containing heterocycle) . The heteroatom arrangement influences electronic properties and binding affinity.

- Example : Benzothiazine derivatives exhibit analgesic properties due to their ability to interact with opioid receptors , whereas benzotriazoles are more commonly used as corrosion inhibitors or photostabilizers.

Substituent Position :

- The 4-position ester in benzotriazole derivatives may alter steric hindrance compared to 5-position esters in benzimidazoles, affecting reactivity and biological activity.

Ester Group Impact :

- Methyl esters generally improve lipophilicity compared to free acids, enhancing membrane permeability. Ethyl esters (e.g., 1H-Benzimidazole-6-carboxylic acid, ethyl ester ) offer even greater lipophilicity but slower hydrolysis rates.

Pharmacological Potential:

Analytical Methods:

- GC-MS is widely used for characterizing methyl esters, as seen in studies of fatty acid methyl esters and diterpene esters . This technique could be applied to quantify or identify the target compound in complex mixtures.

Actividad Biológica

1H-Benzotriazole-4-carboxylic acid methyl ester (commonly referred to as methyl 1H-benzotriazole-4-carboxylate) is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological mechanisms, pharmacological effects, and potential applications, supported by relevant data and case studies.

Overview of this compound

This compound is a derivative of benzotriazole, a heterocyclic compound known for its broad spectrum of biological activities. The compound exhibits antibacterial, antiviral, and potentially anticancer properties, making it a candidate for further research in drug development.

Target of Action

The primary mode of action for 1H-benzotriazole derivatives involves interaction with various enzymes and proteins. This compound has been shown to inhibit the activity of certain viral helicases, particularly those associated with the Hepatitis C virus (HCV) and other flaviviruses. The inhibition occurs through binding to the active sites of these enzymes, thereby blocking their function .

Biochemical Pathways

The compound's biochemical pathways include modulation of oxidative stress responses and interference with cellular signaling. It can influence the activity of cytochrome P450 enzymes, which play a crucial role in drug metabolism and the detoxification processes within cells .

Antimicrobial Activity

This compound has demonstrated significant antimicrobial properties against a variety of pathogens. Research indicates that it is effective against both Gram-positive and Gram-negative bacteria, including strains resistant to traditional antibiotics such as gentamicin.

Table 1: Antimicrobial Efficacy

| Pathogen | Activity | Reference |

|---|---|---|

| Escherichia coli | Moderate | |

| Staphylococcus aureus | Significant | |

| Pseudomonas aeruginosa | Effective |

Antiviral Activity

The compound has also been explored for its antiviral properties. Studies have shown that specific derivatives exhibit potent inhibitory effects against HCV helicase, with IC50 values around 6.5 µM when DNA is used as a substrate . This suggests potential therapeutic applications in treating viral infections.

Anti-inflammatory Properties

In addition to its antimicrobial and antiviral activities, benzotriazole derivatives have been noted for their anti-inflammatory effects. They can modulate inflammatory pathways by influencing the production of reactive oxygen species (ROS) and other inflammatory mediators .

Study on Antiviral Efficacy

A recent study synthesized various N-alkyl derivatives of benzotriazole and tested their efficacy against HCV helicase. The results indicated that modifications to the benzotriazole structure significantly enhanced inhibitory activity, suggesting a structure-activity relationship that could guide future drug design efforts .

Toxicity Assessment

Toxicity studies have shown that while this compound can exhibit beneficial effects at lower doses, higher concentrations may lead to oxidative stress and cellular damage. This highlights the importance of dosage optimization in therapeutic applications .

Pharmacokinetics

The pharmacokinetic profile of this compound indicates that it undergoes significant metabolic transformations in biological systems. Its interaction with cytochrome P450 enzymes suggests potential implications for drug-drug interactions when co-administered with other pharmaceuticals.

Q & A

Q. What are the optimal reaction conditions for synthesizing 1H-Benzotriazole-4-carboxylic acid methyl ester with high yield and purity?

To synthesize this compound, a nucleophilic substitution or esterification reaction is typically employed. A reflux setup using methanol as both solvent and nucleophile, combined with catalytic sulfuric acid or thionyl chloride (SOCl₂), is common. For example, analogous benzoxazole-carboxylate esters are synthesized by refluxing 3-amino-4-hydroxybenzoate derivatives with aryl acids for 15 hours . Key parameters include:

- Temperature : 80–100°C (reflux conditions).

- Molar ratios : Excess methylating agent (e.g., methyl iodide) to ensure complete esterification.

- Purification : Column chromatography (silica gel, ethyl acetate/hexane eluent) or recrystallization from ethanol.

Yield optimization requires monitoring reaction progress via TLC or HPLC to minimize side products like unreacted acid or over-methylated derivatives.

Q. Which analytical techniques are most reliable for characterizing this compound’s purity and structural integrity?

- GC-MS : Effective for detecting volatile impurities (e.g., residual solvents) and confirming molecular weight. Fatty acid methyl ester (FAME) standards are used for calibration .

- HPLC : Reverse-phase C18 columns with UV detection (λ = 254 nm) quantify purity >95% .

- NMR : ¹H and ¹³C NMR in deuterated DMSO or CDCl₃ confirm ester group presence (e.g., methyl ester peak at ~3.8 ppm in ¹H NMR) .

- Melting Point : Sharp melting points (e.g., 139–143°C for related benzimidazole esters) indicate crystallinity .

Advanced Research Questions

Q. How can contradictory spectral data (e.g., NMR splitting patterns or IR carbonyl stretches) be resolved during structural confirmation?

Contradictions often arise from tautomerism in the benzotriazole ring or solvent effects. Strategies include:

- X-ray Crystallography : Definitive structural assignment, as used for 1-benzyl-5-methyl-1H-triazole-4-carboxylate derivatives (R factor = 0.053) .

- Variable Temperature NMR : Resolves dynamic tautomerism by observing peak coalescence at elevated temperatures.

- DFT Calculations : Predict NMR/IR spectra for comparison with experimental data .

For IR, ensure anhydrous conditions to avoid misinterpretation of O-H stretches from moisture.

Q. What strategies prevent hydrolysis of the methyl ester group during long-term storage or biological assays?

Q. How does the methyl ester moiety influence pharmacological activity compared to the free carboxylic acid form?

Methyl esters enhance bioavailability by increasing lipophilicity, as seen in benzothiazine-carboxylate analgesics. For example, methyl esters of 4-hydroxy-2,2-dioxo-1H-benzothiazine-3-carboxylic acids show improved blood-brain barrier penetration compared to free acids . Comparative studies should assess:

- LogP values (via shake-flask method).

- In vitro permeability (Caco-2 cell assays).

- Metabolic stability (hepatic microsome incubation).

Data Contradiction Analysis

Q. How should researchers address discrepancies in reported melting points or chromatographic retention times?

- Melting Point Variability : May stem from polymorphic forms or impurities. Recrystallize from different solvents (e.g., ethanol vs. acetonitrile) and compare DSC thermograms .

- GC Retention Time Shifts : Column aging or temperature gradients can alter retention. Use internal standards (e.g., heptadecanoic acid methyl ester) for normalization .

Q. What methodologies validate the compound’s stability under reaction conditions (e.g., high temperature or strong bases)?

- Forced Degradation Studies : Expose the compound to 0.1M NaOH (2 hrs, 60°C) or 0.1M HCl, then analyze degradation products via LC-MS .

- Kinetic Monitoring : Use in-situ FTIR to track ester carbonyl peak (∼1700 cm⁻¹) disappearance under stress conditions .

Tables for Key Data

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.